molecular formula C21H25N3O4S B14103911 N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14103911
M. Wt: 415.5 g/mol
InChI Key: VRNLNRARXGBLTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thienopyrimidine core, which is known for its biological activity and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thienopyrimidine core, followed by the introduction of the methoxyphenyl group and the acetamide moiety. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyrimidine derivatives and related heterocyclic compounds with similar structural features and biological activities.

Uniqueness

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a compound with potential therapeutic applications, particularly in cancer treatment and other diseases mediated by specific biological pathways. Understanding its biological activity involves examining its mechanism of action, effects on cellular processes, and comparative studies with similar compounds.

  • Molecular Formula : C19H21N3O4S
  • Molecular Weight : 387.5 g/mol
  • IUPAC Name : N-butyl-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide
  • Canonical SMILES : CCCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3OC)SC=C2

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Target Interaction : The compound likely interacts with specific enzymes or receptors that play key roles in signaling pathways associated with cancer and inflammation.
  • Pathway Modulation : It may modulate pathways such as the Hedgehog (Hh) signaling pathway, which has been implicated in various cancers. Studies have shown that modifications to similar compounds can enhance their inhibitory effects on Hh signaling, suggesting a potential for this compound to exhibit similar activity .

Anticancer Properties

Recent studies indicate that thienopyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Inhibition of Hh Pathway : Compounds similar to this compound have been shown to inhibit the Hh signaling pathway effectively. This inhibition can lead to reduced proliferation of cancer cells in vitro and in vivo models .

Comparative Studies

A comparison with other thienopyrimidine derivatives demonstrates that structural modifications can significantly impact biological activity:

CompoundStructureActivity Level
EGM1Methyl allyl groupModerate
RU-SKI 43Thienopyrimidine coreHigh
N-butyl-N-ethyl...Unique functional groupsPotentially high

Case Studies

In a study exploring various thienopyrimidine derivatives:

  • Synthesis and Evaluation : Researchers synthesized a series of compounds based on the thienopyrimidine scaffold and evaluated their biological activity against cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced potency against the Hh pathway compared to their predecessors .

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-butyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H25N3O4S/c1-4-6-12-22(5-2)18(25)14-23-16-11-13-29-19(16)20(26)24(21(23)27)15-9-7-8-10-17(15)28-3/h7-11,13H,4-6,12,14H2,1-3H3

InChI Key

VRNLNRARXGBLTG-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CC)C(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3OC)SC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.